2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS No.: 1250840-53-9
Cat. No.: VC3397482
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250840-53-9 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 |
| Standard InChI Key | RBUNTZJDWXSXNN-UHFFFAOYSA-N |
| SMILES | C1COCC2=CC(=C(N=C21)Cl)C#N |
| Canonical SMILES | C1COCC2=CC(=C(N=C21)Cl)C#N |
Introduction
Chemical Identity and Physical Properties
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is identified by the CAS Number 1250840-53-9 and possesses distinctive physical and chemical characteristics that define its behavior in various chemical environments .
Structural Characteristics
The compound features a pyrano[4,3-b]pyridine core scaffold, which consists of fused pyridine and pyran rings. The presence of a chloro substituent at position 2 and a carbonitrile (nitrile or cyano) group at position 3 contributes to its unique reactivity profile. Its molecular structure can be represented by the following key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| Physical State | White solid |
| CAS Number | 1250840-53-9 |
The molecular structure demonstrates the characteristic heterocyclic framework with specific functional groups that influence its chemical behavior and potential applications .
Related Compound Comparison
A closely related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (without the carbonitrile group), shares similar structural features but differs in its molecular composition and properties:
| Property | 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
|---|---|---|
| Molecular Formula | C8H8ClNO | C9H7ClN2O |
| Molecular Weight | 169.608 g/mol | 194.62 g/mol |
| CAS Number | 1260663-71-5 | 1250840-53-9 |
| Density | 1.3±0.1 g/cm³ | Not reported |
| Boiling Point | 281.8±40.0 °C at 760 mmHg | Not reported |
| Flash Point | 124.2±27.3 °C | Not reported |
This comparison highlights the impact of the carbonitrile group on the compound's fundamental properties .
Synthesis and Preparation
The synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile follows specific procedures that have been documented in chemical literature.
Synthetic Route
A documented synthesis method involves a two-step process with the second step being particularly crucial for the formation of the target compound:
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Preparation of the precursor 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile
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Chlorination reaction to convert the 2-oxo group to a 2-chloro substituent
Detailed Synthesis Procedure
The second step of the synthesis process, which produces 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile from its precursor, follows this procedure:
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The precursor 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol) is dissolved in phosphoryl chloride (20 mL).
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The mixture is heated under reflux with continuous stirring for 4 hours.
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After cooling to room temperature, the reaction mixture is slowly added to a saturated aqueous sodium hydrogen carbonate solution at 0°C.
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The resulting mixture is extracted with chloroform.
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The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Purification is achieved through silica gel column chromatography using a hexane:ethyl acetate (50:50) solvent system.
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This procedure yields 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.85 g) as a white solid, with a yield of 66% .
Chemical Reactivity
The reactivity of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be inferred from its structural features, particularly the presence of the chloro and carbonitrile functional groups.
Reactive Sites
The compound contains several potentially reactive sites:
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The chloro group at position 2 makes it susceptible to nucleophilic substitution reactions
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The carbonitrile group at position 3 can participate in various transformations including hydrolysis, reduction, and addition reactions
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The pyridine nitrogen offers possibilities for coordination with metal ions or protonation
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The partially saturated pyran ring may undergo ring-opening under specific conditions
These reactive sites contribute to the compound's potential utility as a building block in synthetic organic chemistry, particularly in the development of more complex heterocyclic systems.
Comparison with Structural Analogs
Structural analogs of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile include compounds with modified substituents or alterations to the core scaffold. Understanding these relationships is crucial for developing new compounds with tailored properties.
Core Structure Variations
The pyrano[4,3-b]pyridine scaffold represents an important structural motif in heterocyclic chemistry. Variations can include:
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Different substituents at positions 2 and 3
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Modifications to the saturation state of the pyran ring
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Introduction of additional functional groups at other positions
Functional Group Impact
The presence of the chloro and carbonitrile groups significantly influences the compound's chemical and potentially biological properties. The chloro group contributes to the compound's lipophilicity and offers a site for substitution reactions, while the carbonitrile group introduces polarity and hydrogen bond acceptor capabilities.
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